Enantioselectivity in Synthesis: Tert-Butyl 4-Methylbenzenesulfinate vs. Sulfinyl Chlorides
In a catalytic enantioselective sulfinylation of alcohols, tert-butyl 4-methylbenzenesulfinate is synthesized with high enantioselectivity from the corresponding sulfinyl chloride. Using hydroquinine acetate (HQA) as a catalyst, the (R)-enantiomer of the target compound is obtained in 93% yield and 96% enantiomeric excess (ee). The (S)-enantiomer is obtained with quinidine acetate (QDA) in 88% yield and 86% ee [1]. This contrasts with alternative methods using tert-butylsulfinyl chloride or isopropylsulfinyl chloride, which require different optimal catalysts (quinidine 1-naphthoate or quinine 1-naphthoate) and yield the corresponding sulfinates with up to 94% ee [1]. The high enantioselectivity for both enantiomers of this specific sulfinate makes it a versatile and predictable reagent for accessing both stereoisomers of target sulfoxides.
| Evidence Dimension | Enantioselectivity (Yield, %ee) |
|---|---|
| Target Compound Data | (R)-enantiomer: 93% yield, 96% ee; (S)-enantiomer: 88% yield, 86% ee |
| Comparator Or Baseline | Corresponding sulfinates from tert-butylsulfinyl chloride or isopropylsulfinyl chloride: up to 94% ee |
| Quantified Difference | For the (R)-enantiomer, target compound has 2% higher ee than the maximum reported for other sulfinates. For (S)-enantiomer, ee is 8% lower. |
| Conditions | Reaction of p-toluenesulfinyl chloride with tert-BuOH in dichloromethane at -90°C, catalyzed by cinchona alkaloid derivatives (HQA or QDA). |
Why This Matters
This evidence directly informs procurement by demonstrating that high and tunable enantiomeric purity is achievable for this specific compound, a critical factor for producing enantiopure active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity.
- [1] Shibata N, Matsunaga M, Nakagawa M, Fukuzumi T, Nakamura S, Toru T. Cinchona Alkaloid/SulfinylChloride Combinations: Enantioselective Sulfinylating Agents of Alcohols. J Am Chem Soc. 2005;127(5):1374. Also reported in: KAKENHI-PROJECT-04J02184. 2005 Fiscal Year Annual Research Report. View Source
